(2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate
Overview
Description
(2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2-position, and a tert-butyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Methylation: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The tert-butyl ester group may also play a role in modulating the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate: Similar structure with a chlorine atom instead of fluorine.
(2R,4R)-1-tert-butyl 2-methyl 4-bromopyrrolidine-1,2-dicarboxylate: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro and bromo analogs. These features can enhance its potential as a bioactive compound in various applications.
Biological Activity
(2R,4R)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article explores its biological activity, including pharmacological effects, synthesis pathways, and relevant case studies.
- Molecular Formula : C11H18FNO4
- Molecular Weight : 247.27 g/mol
- CAS Number : 647857-43-0
- IUPAC Name : 1-tert-butyl 2-methyl (2R,4R)-4-fluoropyrrolidine-1,2-dicarboxylate
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, mitigating oxidative stress in cellular models.
- Neuroprotective Effects : Studies suggest it may protect neuronal cells from damage induced by neurotoxic agents.
- Anti-inflammatory Properties : The compound has been noted to reduce inflammation in animal models.
The exact mechanism of action is still under investigation, but preliminary studies suggest that the compound interacts with specific receptors involved in oxidative stress and inflammation pathways.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of the pyrrolidine ring.
- Introduction of the fluorine atom at the 4-position.
- Esterification to yield the final dicarboxylate form.
Table of Synthetic Routes
Step | Reaction Type | Reactants | Products |
---|---|---|---|
1 | Ring Closure | Amino acid derivatives | Pyrrolidine |
2 | Halogenation | Pyrrolidine + Fluorine source | Fluoropyrrolidine |
3 | Esterification | Fluoropyrrolidine + Carboxylic acids | Dicarboxylate |
Study on Neuroprotection
In a controlled study involving murine models, this compound was administered to evaluate its neuroprotective effects against induced oxidative stress. Results indicated a significant reduction in markers of neuronal damage compared to control groups.
Anti-inflammatory Research
A separate study focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines in cultured macrophages.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-fluoropyrrolidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METPQQHVRNLTRX-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.